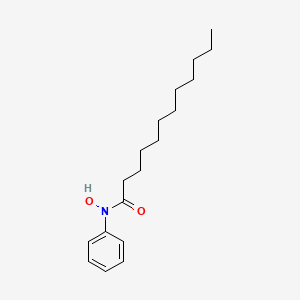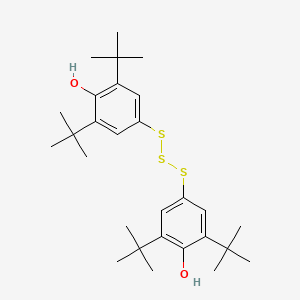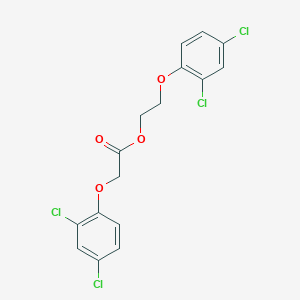
2-(2,4-Dichlorophenoxy)ethyl (2,4-dichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenoxy)ethyl (2,4-dichlorophenoxy)acetate is an organic compound known for its applications in various fields, particularly in agriculture as a herbicide. It is a derivative of phenoxyacetic acid and is characterized by the presence of two 2,4-dichlorophenoxy groups attached to an ethyl acetate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)ethyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2-(2,4-dichlorophenoxy)ethanol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors and the use of more robust catalysts to ensure the reaction proceeds smoothly and safely .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenoxy)ethyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones under strong oxidative conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and 2-(2,4-dichlorophenoxy)ethanol.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenoxy)ethyl (2,4-dichlorophenoxy)acetate has several applications in scientific research:
Mécanisme D'action
The compound exerts its effects primarily through the disruption of plant hormone pathways. It mimics the action of auxins, a class of plant hormones, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and related signaling pathways, which are crucial for normal plant development .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action[][5].
2-(2,4-Dichlorophenoxy)ethyl ether: Another derivative with similar herbicidal properties[][5].
2-(2,4-Dichlorophenoxy)ethyl lactate: A related compound with applications in organic synthesis[][5].
Uniqueness
2-(2,4-Dichlorophenoxy)ethyl (2,4-dichlorophenoxy)acetate is unique due to its dual phenoxy groups, which enhance its herbicidal activity and make it more effective in certain applications compared to its analogs[5][5].
Propriétés
Numéro CAS |
6294-00-4 |
|---|---|
Formule moléculaire |
C16H12Cl4O4 |
Poids moléculaire |
410.1 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C16H12Cl4O4/c17-10-1-3-14(12(19)7-10)22-5-6-23-16(21)9-24-15-4-2-11(18)8-13(15)20/h1-4,7-8H,5-6,9H2 |
Clé InChI |
WFHNFHBMRYXDHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OCCOC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione](/img/structure/B14722160.png)


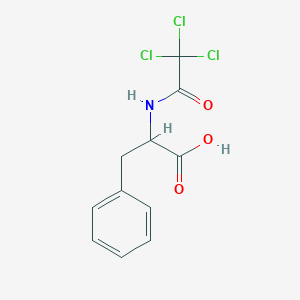

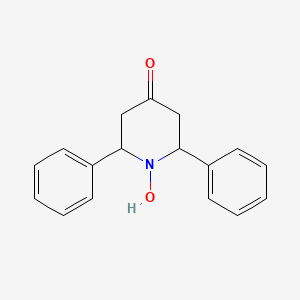
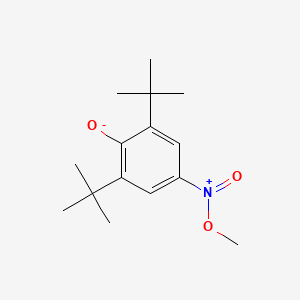
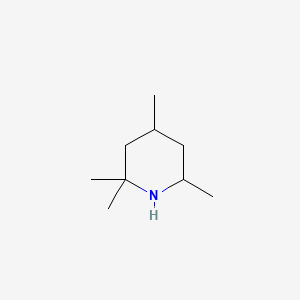


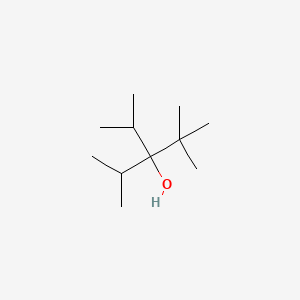
![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)
